molecular formula C13H15NO B12866634 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

Cat. No.: B12866634
M. Wt: 201.26 g/mol
InChI Key: VZTYREMFGQRAIL-UHFFFAOYSA-N
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Description

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The presence of an ethyl group at the second position and a methoxyphenyl group at the first position makes this compound unique. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method to synthesize 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole, which can then be modified to form the desired pyrrole compound.

  • Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents.

Industrial Production Methods

Industrial production of this compound often involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or methanol, with the reaction mixture being heated to reflux for several hours.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the ethyl group, converting it to a carboxylic acid.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the aromatic ring or any double bonds present in the substituents.

  • Substitution: : Electrophilic substitution reactions are common for pyrroles. For instance, nitration can be achieved using nitric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Carboxylic acids

    Reduction: Reduced aromatic rings or alkanes

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrrole: Lacks the ethyl and methoxy groups, making it less hydrophobic and potentially less active in biological systems.

    2-ethyl-1H-pyrrole: Lacks the methoxyphenyl group, which may reduce its binding affinity to certain targets.

    3-methoxy-1H-pyrrole: Lacks the ethyl group, which can affect its solubility and reactivity.

Uniqueness

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, while the methoxyphenyl group enhances its potential for π-π interactions and binding affinity to molecular targets.

This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.

Biological Activity

2-Ethyl-1-(3-methoxyphenyl)-1H-pyrrole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with an ethyl group and a methoxyphenyl group. This configuration is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves interactions with enzymes and receptors within biological systems. The methoxyphenyl group may increase binding affinity to certain molecular targets, while the pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial and Antifungal Properties

A study assessed the antibacterial effects of various pyrrole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Bacillus subtilis0.025
Candida albicans0.015

These findings suggest that the compound possesses potent antimicrobial activity, particularly against Staphylococcus aureus and E. coli .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. A study focused on its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Polymerization Inhibition

In vitro assays demonstrated that this compound significantly inhibited tubulin polymerization in cancer cell lines, leading to reduced cell viability. The results showed:

Cell Line Inhibition (%)
NCI-ADR-RES75
Messa/Dx5MDR70

These results indicate that the compound may serve as a potential lead for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting a promising therapeutic role in inflammatory diseases.

Research Findings

A study reported that administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15050
IL-620070

This data supports the potential use of this compound in treating inflammatory conditions .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-1-(3-methoxyphenyl)pyrrole

InChI

InChI=1S/C13H15NO/c1-3-11-7-5-9-14(11)12-6-4-8-13(10-12)15-2/h4-10H,3H2,1-2H3

InChI Key

VZTYREMFGQRAIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1C2=CC(=CC=C2)OC

Origin of Product

United States

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